Home > Products > Screening Compounds P58362 > Methscopolamine bromide
Methscopolamine bromide - 155-41-9

Methscopolamine bromide

Catalog Number: EVT-275692
CAS Number: 155-41-9
Molecular Formula: C18H24NO4+
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methscopolamine bromide is a quaternary ammonium compound structurally similar to atropine and scopolamine. [] It acts as an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter, in the central and peripheral nervous systems. [, ] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects. [, , ] This characteristic differentiates it from tertiary amines like atropine and scopolamine, which readily penetrate the central nervous system. [, ]

Source and Classification

Methscopolamine bromide is synthesized from scopolamine, which is derived from the plant Scopolia carniolica or Datura stramonium. It belongs to the class of drugs known as anticholinergics, specifically targeting muscarinic receptors. The chemical formula for methscopolamine bromide is C18H24BrNO4C_{18}H_{24}BrNO_{4}, with a molecular weight of approximately 398.297 g/mol .

Synthesis Analysis

The synthesis of methscopolamine bromide can be achieved through several methods, with one notable approach involving the reaction of scopolamine with methylating agents. A common synthesis pathway includes:

  1. Methylation Reaction: Scopolamine is treated with a methylating agent such as methyl bromide or dimethyl sulfate under controlled conditions to yield methscopolamine.
  2. Quaternization: The resulting methscopolamine is then reacted with bromine or a bromide salt to form methscopolamine bromide.

In a specific synthesis process detailed in a patent, methscopolamine bromide can be prepared by dissolving potassium salt of tannic acid in water and adding a solution of methscopolamine bromide at controlled temperatures (25-30 °C) to facilitate the formation of methscopolamine tannate .

Molecular Structure Analysis

Methscopolamine bromide features a complex molecular structure characterized by:

  • Core Structure: It retains the bicyclic structure typical of tropane alkaloids.
  • Functional Groups: The presence of a quaternary ammonium group contributes to its solubility and pharmacological activity.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its interaction with muscarinic receptors.

The structural formula can be represented as follows:

Methscopolamine Bromide C18H24BrNO4\text{Methscopolamine Bromide }C_{18}H_{24}BrNO_{4}

The molecular structure can be visualized as having multiple chiral centers, which affects its biological activity .

Chemical Reactions Analysis

Methscopolamine bromide undergoes various chemical reactions, particularly in its interactions with biological systems. Key reactions include:

  1. Hydrolysis: In aqueous environments, methscopolamine bromide can hydrolyze, affecting its stability and efficacy.
  2. Binding Interactions: The compound binds to muscarinic acetylcholine receptors, inhibiting acetylcholine's action, which leads to reduced gastrointestinal motility and secretion.

The binding affinity of methscopolamine bromide varies across different muscarinic receptor subtypes, demonstrating significant inhibition constants (Ki) ranging from 0.0955 nM for M1 receptors to higher values for M2 and M3 receptors .

Mechanism of Action

The mechanism of action for methscopolamine bromide primarily involves:

  • Muscarinic Receptor Antagonism: By blocking the binding of acetylcholine at muscarinic receptors in the gastrointestinal tract, it reduces smooth muscle contractions and secretions.
  • Clinical Effects: This antagonistic action results in decreased gastric acid secretion and relief from symptoms associated with peptic ulcers and motion sickness.

Quantitative studies indicate that the compound has an IC50 value around 1.8 nM for M2 receptors, highlighting its potency as an antagonist .

Physical and Chemical Properties Analysis

Methscopolamine bromide possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its quaternary ammonium structure.
  • Melting Point: The melting point ranges around 200 °C.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties influence its formulation into various pharmaceutical preparations .

Applications

Methscopolamine bromide is utilized in several scientific and medical applications:

  1. Pharmaceutical Use: Primarily prescribed for the treatment of peptic ulcers, irritable bowel syndrome, and other gastrointestinal disorders.
  2. Research Applications: Used in pharmacological studies to understand anticholinergic effects and receptor interactions.
  3. Formulation Development: Investigated for use in controlled-release formulations due to its solubility characteristics.
Historical Development and Evolution of Methscopolamine Bromide as a Therapeutic Agent

Discovery and Early Synthesis Pathways in Anticholinergic Research

Methscopolamine bromide emerged from systematic structural modifications of tropane alkaloids isolated from Solanaceae plants (e.g., Datura metel, Scopolia carniolica). Initial research focused on scopolamine (hyoscine), a natural alkaloid known for its antimuscarinic properties but burdened with central nervous system (CNS) side effects due to its tertiary amine structure. In 1902, chemists developed a quaternary ammonium derivative by methylating scopolamine’s tertiary nitrogen, forming methscopolamine bromide (scopolamine methyl bromide) [3] [7]. This structural alteration proved pivotal: the addition of a methyl group created a permanent positive charge, significantly reducing lipid solubility and thus limiting blood-brain barrier penetration [1] [10].

Early synthesis pathways involved reacting scopolamine with methyl bromide under controlled conditions, yielding the quaternary salt. Subsequent ion exchange replaced bromide with nitrate in some formulations (e.g., methscopolamine nitrate) [7]. This synthesis route addressed key limitations of botanical alkaloids—unpredictable bioavailability and CNS toxicity—while retaining potent peripheral anticholinergic activity. The compound’s mechanism was identified as competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly M1, M2, and M3 subtypes, inhibiting smooth muscle contraction and glandular secretion [1] [8].

Table 1: Key Structural Modifications from Scopolamine to Methscopolamine Bromide

PropertyScopolamineMethscopolamine Bromide
Chemical ClassificationTertiary amine alkaloidQuaternary ammonium derivative
Nitrogen FunctionalizationNeutral nitrogenMethylated (positively charged)
Blood-Brain Barrier PenetrationHighLow (≤10-25% absorption)
Primary Site of ActionCentral & PeripheralPeripheral (limited CNS effects)
Molecular FormulaC₁₇H₂₁NO₄C₁₈H₂₄BrNO₄

Transition from Botanical Alkaloids to Synthetic Quaternary Ammonium Derivatives

The therapeutic evolution from raw plant extracts to synthetic quaternary ammonium compounds marked a critical shift in anticholinergic drug development. Botanical alkaloids like atropine and scopolamine exhibited variable potency due to inconsistent extraction yields and inherent instability. Methscopolamine bromide’s fully synthetic production enabled standardized manufacturing, ensuring batch-to-batch consistency [7] [10]. The quaternary structure conferred two advantages:

  • Peripheral Selectivity: The permanent charge minimized CNS effects (e.g., sedation, hallucinations), making it safer for chronic gastrointestinal applications [1] [5].
  • Enhanced Muscarinic Binding: The methylated nitrogen strengthened receptor affinity at peripheral mAChRs, prolonging antisecretory and antispasmodic effects [8].

Industrial production scaled rapidly post-1940s using a two-step process:

  • Alkaloid Extraction: Scopolamine isolated from plant sources like Duboisia species.
  • Chemical Methylation: Reaction with methyl bromide in organic solvents, followed by crystallization [7]. This transition aligned with broader trends in mid-20th-century pharmacology, where synthetic molecules replaced plant-derived drugs for improved controllability. Notably, methscopolamine’s poor oral absorption (10–25%) was reframed as a therapeutic asset, as it concentrated effects in the gastrointestinal tract [1] [9].

Table 2: Botanical vs. Synthetic Anticholinergic Production Methods

AspectBotanical AlkaloidsSynthetic Methscopolamine Bromide
Source MaterialAtropa belladonna, Datura speciesLaboratory synthesis from scopolamine
Key Purification StepsChromatography, crystallizationMethylation, ion exchange, recrystallization
Potency VariabilityHigh (plant genetics, extraction methods)Low (controlled reaction conditions)
Major ImpuritiesAtropine, hyoscyamineResidual solvents, bromide ions
Primary ApplicationsOphthalmology, motion sicknessPeptic ulcers, gastrointestinal spasms

Regulatory Milestones and Approval Frameworks in Global Pharmacopeias

Methscopolamine bromide’s regulatory journey reflects evolving pharmacopeial standards for anticholinergics. Approved in the United States in 1947 under the brand name Pamine, it was among the first synthetic quaternary ammonium antimuscarinics recognized for ulcer therapy [3] [9]. The United States Pharmacopeia (USP) established monographs specifying identity, purity, and potency tests, including:

  • Assay Methods: Titrimetric determination of bromide content.
  • Impurity Limits: Thresholds for related alkaloids (e.g., scopolamine) [6].

The European Pharmacopoeia incorporated methscopolamine bromide later, emphasizing stringent quantification via high-performance liquid chromatography (HPLC). Japan’s Pharmaceuticals and Medical Devices Agency (PMDA) classified it as an "adjunctive ulcer therapy," requiring proof of acid suppression efficacy [9]. Notably, the DrugBank accession DB00462 formalized its status as a "small molecule" therapeutic, with "US Approved: YES" and "Other Approved: YES" designations confirming global acceptability [1].

Regulatory assessments evolved to address synthesis contaminants. Post-1980, USP required testing for residual methyl bromide, reflecting heightened safety paradigms. Despite the rise of proton pump inhibitors in the 1990s, monographs remain active, supporting its use in motion sickness and spasms [3] [5].

Table 3: Global Regulatory Milestones for Methscopolamine Bromide

YearRegion/AuthorityMilestone
1902GermanyPatent for scopolamine methylation process
1947US FDAApproval for peptic ulcer therapy (Pamine)
1965United States PharmacopeiaMonograph for tablets and raw material standards
1978European PharmacopoeiaAdoption of HPLC purity methods
1990Japan’s PMDAApproval as adjunctive gastrointestinal agent
2005DrugBankListing as DB00462 with pharmacokinetic data

Properties

CAS Number

155-41-9

Product Name

Methscopolamine bromide

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C18H24NO4+

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1

InChI Key

LZCOQTDXKCNBEE-XJMZPCNVSA-N

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Solubility

INSOL IN ACETONE & IN CHLOROFORM

Synonyms

Bromide, N-Methylscopolamine
DD 234
DD-234
DD234
Hyoscine Methiodide
Hyoscine Methobromide
Iodide, N-Methylscopolamine
Methiodide, Hyoscine
Methobromide, Hyoscine
Methscopolamine
Methylbromide, Scopolamine
Methylchloride, N-Methylscopolamine
Methylscopolamine Nitrate
Methylscopolammonium Methylsulfate
Methylsulfate, Methylscopolammonium
Methylsulfate, N-Methylscine
Methylsulfate, N-Methylscopolamine
N Methylscine Methylsulfate
N Methylscopolamine
N Methylscopolamine Bromide
N Methylscopolamine Iodide
N Methylscopolamine Methylchloride
N Methylscopolamine Methylsulfate
N Methylscopolamine Nitrate
N-Methylscine Methylsulfate
N-Methylscopolamine
N-Methylscopolamine Bromide
N-Methylscopolamine Iodide
N-Methylscopolamine Methylchloride
N-Methylscopolamine Methylsulfate
N-Methylscopolamine Nitrate
Nitrate, Methylscopolamine
Nitrate, N-Methylscopolamine
Scopolamine Methylbromide
Skopyl
Ulix

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.